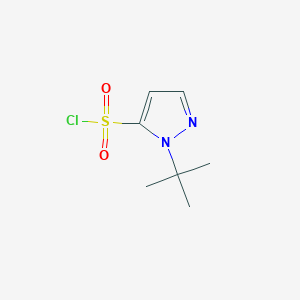

1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride” is a complex organic compound. It likely contains a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H . The “tert-Butyl” group is a common alkyl group in organic chemistry with the structural formula (CH3)3C . The “sulfonyl chloride” group is a functional group in organic chemistry with the structural formula R-SO2-Cl .

Synthesis Analysis

While specific synthesis methods for “1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride” are not available, similar compounds are often synthesized through N-alkylation reactions . For example, 1-butyl-3,5-dimethyl-1H-pyrazole can be prepared from 1H-pyrazole and 1-bromobutane, using an ionic liquid .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(tert-Butyl)-1H-pyrazole-5-sulfonyl chloride” would depend on its specific structure. For example, tert-butyl chloride is a colorless, flammable liquid that is sparingly soluble in water .Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

Ionic Liquid as Efficient Catalyst : A novel ionic liquid, 1-sulfopyridinium chloride, has been synthesized and characterized. It is used as an efficient, homogeneous, and reusable catalyst for the synthesis of bis(pyrazol-5-ol)s via tandem Knoevenagel–Michael reaction, demonstrating the potential of pyrazole derivatives in facilitating complex organic reactions (Moosavi-Zare et al., 2013).

Synthesis of Pyrazoles with Functionalized Substituents : Research has detailed the synthesis of pyrazoles with varied substituents at C3 and C5 positions, highlighting the flexibility of pyrazole derivatives in organic synthesis. These compounds are valuable for constructing ligands with potential hydrogen bonding capabilities, showcasing the utility of tert-butyl pyrazole derivatives in the development of new chemical entities (Grotjahn et al., 2002).

Medicinal Chemistry and Drug Development

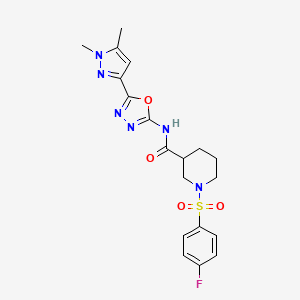

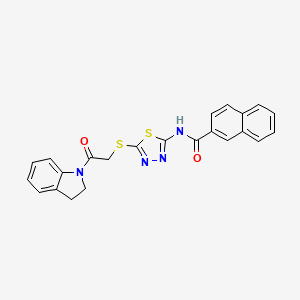

Sulfonamide and Sulfonyl Fluoride Synthesis : A study reports on the use of a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, including pyrazole-4-sulfonamides. This research demonstrates the utility of tert-butyl pyrazole derivatives in the parallel medicinal chemistry synthesis of potential drug candidates (Tucker et al., 2015).

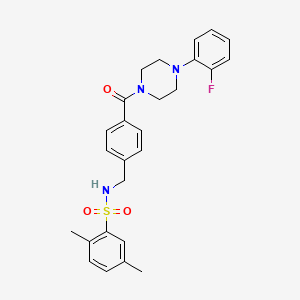

Cyclooxygenase-2 Inhibitors : The synthesis and evaluation of 1,5-diarylpyrazole derivatives, including those with sulfonyl groups, have been explored for their potential to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway. This research underscores the relevance of pyrazole derivatives in developing new therapeutic agents (Penning et al., 1997).

Material Science and Ligand Development

Metallosupramolecular Cages : The self-assembly of a three-dimensional cage utilizing pyrazolylmethyl-derivatives and palladium chloride illustrates the application of pyrazole derivatives in constructing complex metallosupramolecular structures. This highlights their potential use in material science and catalysis (Hartshorn & Steel, 1997).

Nickel(II) and Copper(II) Extractants : Pyrazole-based pyridine ligands, including those with tert-butyl groups, have been synthesized and evaluated as extractants for nickel(II) and copper(II). The research indicates their utility in selective metal ion extraction, a critical process in environmental and materials chemistry (Pearce et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-tert-butylpyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2S/c1-7(2,3)10-6(4-5-9-10)13(8,11)12/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWKJXAGPOAXRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC=N1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Tert-butyl)-5-({[(phenylsulfonyl)amino]carbonyl}amino)-1,3,4-thiadiazole](/img/structure/B2522661.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2522665.png)

![(Z)-ethyl 2-(2-((4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2522668.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2522673.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(tert-butyl)urea](/img/structure/B2522674.png)

![1-[5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2522676.png)

![Diethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2522681.png)